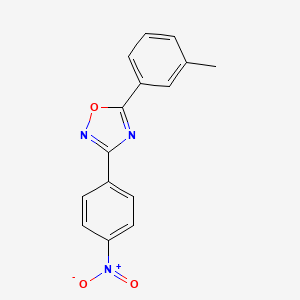
7-isopropoxy-8-methyl-4-phenyl-2H-chromen-2-one
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
7-isopropoxy-8-methyl-4-phenyl-2H-chromen-2-one, also known as LY294002, is a synthetic chemical compound that belongs to the class of isoquinolines. It is a potent inhibitor of phosphatidylinositol 3-kinase (PI3K) and has been widely used in scientific research to investigate the role of PI3K in various biological processes.
Mécanisme D'action
7-isopropoxy-8-methyl-4-phenyl-2H-chromen-2-one inhibits the activity of PI3K by binding to the ATP-binding site of the enzyme. This prevents the conversion of phosphatidylinositol 4,5-bisphosphate (PIP2) to phosphatidylinositol 3,4,5-trisphosphate (PIP3), which is required for the activation of Akt and other downstream signaling molecules.
Biochemical and Physiological Effects:
7-isopropoxy-8-methyl-4-phenyl-2H-chromen-2-one has been shown to have a wide range of biochemical and physiological effects. It inhibits cell growth and proliferation, induces apoptosis, and reduces cell migration and invasion. 7-isopropoxy-8-methyl-4-phenyl-2H-chromen-2-one also affects glucose metabolism by inhibiting insulin signaling and reducing glucose uptake in cells.
Avantages Et Limitations Des Expériences En Laboratoire
7-isopropoxy-8-methyl-4-phenyl-2H-chromen-2-one is a potent and selective inhibitor of PI3K, which makes it a valuable tool for studying the role of PI3K in various biological processes. However, its use is limited by its non-specific effects on other signaling pathways and its potential toxicity in vivo. Additionally, the optimal concentration of 7-isopropoxy-8-methyl-4-phenyl-2H-chromen-2-one varies depending on the cell type and experimental conditions, which can make its use challenging.
Orientations Futures
There are several potential future directions for research involving 7-isopropoxy-8-methyl-4-phenyl-2H-chromen-2-one. One area of interest is the development of more selective PI3K inhibitors that target specific isoforms of the enzyme. Another area of interest is the use of 7-isopropoxy-8-methyl-4-phenyl-2H-chromen-2-one in combination with other inhibitors or chemotherapeutic agents to enhance their efficacy. Additionally, the use of 7-isopropoxy-8-methyl-4-phenyl-2H-chromen-2-one in animal models could provide valuable insights into its potential therapeutic applications.
Méthodes De Synthèse
7-isopropoxy-8-methyl-4-phenyl-2H-chromen-2-one can be synthesized by reacting 2-hydroxyacetophenone with isopropyl bromide and sodium hydride to obtain 2-isopropoxyacetophenone. This intermediate is then reacted with 4-bromobenzaldehyde and methyl magnesium bromide to obtain 7-isopropoxy-8-methyl-4-phenyl-2H-chromen-2-one.
Applications De Recherche Scientifique
7-isopropoxy-8-methyl-4-phenyl-2H-chromen-2-one has been extensively used in scientific research to study the role of PI3K in various biological processes. It has been shown to inhibit the growth and proliferation of cancer cells by blocking the PI3K/Akt signaling pathway. 7-isopropoxy-8-methyl-4-phenyl-2H-chromen-2-one has also been used to investigate the role of PI3K in insulin signaling, cell migration, and apoptosis.
Propriétés
IUPAC Name |
8-methyl-4-phenyl-7-propan-2-yloxychromen-2-one |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H18O3/c1-12(2)21-17-10-9-15-16(14-7-5-4-6-8-14)11-18(20)22-19(15)13(17)3/h4-12H,1-3H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
IXGDVTMWAHXMPS-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C=CC2=C1OC(=O)C=C2C3=CC=CC=C3)OC(C)C |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H18O3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
294.3 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
8-methyl-4-phenyl-7-(propan-2-yloxy)-2H-chromen-2-one | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![methyl 4-{[(3-fluorophenyl)amino]methyl}benzoate](/img/structure/B5782455.png)
![2-[3-(3,4-dimethoxyphenyl)acryloyl]-1,3-cyclopentanedione](/img/structure/B5782463.png)

![2-{[(4-anilinophenyl)imino]methyl}-6-methoxyphenol](/img/structure/B5782476.png)

![N-[4-(aminocarbonyl)phenyl]-3,4,5-trimethoxybenzamide](/img/structure/B5782497.png)

![3,4-dimethyl-N-[4-(4-methylphenyl)-1,3-thiazol-2-yl]benzamide](/img/structure/B5782503.png)
![7-[(2-methoxybenzyl)oxy]-3,4,8-trimethyl-2H-chromen-2-one](/img/structure/B5782511.png)



![N-{[(2-methoxyphenyl)amino]carbonothioyl}-4-methyl-3-nitrobenzamide](/img/structure/B5782540.png)